5-(Diethylamino)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Diethylamino)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15NO4 It is a derivative of benzene-1,3-dicarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)benzene-1,3-dicarboxylic acid typically involves the nitration of benzene-1,3-dicarboxylic acid, followed by reduction and subsequent alkylation. The nitration step introduces a nitro group at the desired position on the benzene ring. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group is alkylated with diethylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxides, while reduction of the carboxylic acids can produce alcohols or aldehydes.
Scientific Research Applications
5-(Diethylamino)benzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The diethylamino group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The carboxylic acid groups can participate in ionic interactions with positively charged residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: The parent compound without the diethylamino group.
5-Aminoisophthalic acid: Similar structure but with an amino group instead of a diethylamino group.
5-Nitroisophthalic acid: Contains a nitro group instead of a diethylamino group.
Uniqueness
5-(Diethylamino)benzene-1,3-dicarboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
677010-19-4 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(diethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-3-13(4-2)10-6-8(11(14)15)5-9(7-10)12(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
OXUZVZDNGHHBGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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